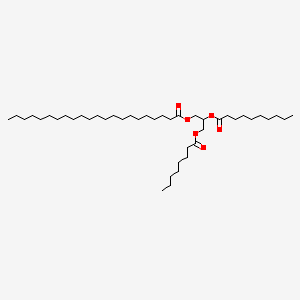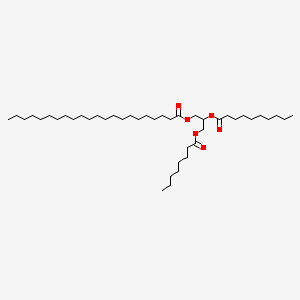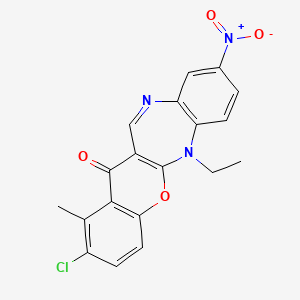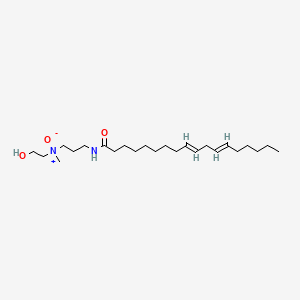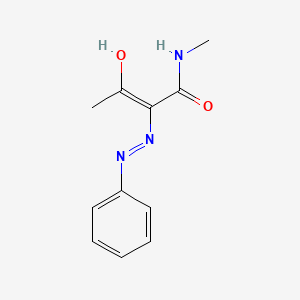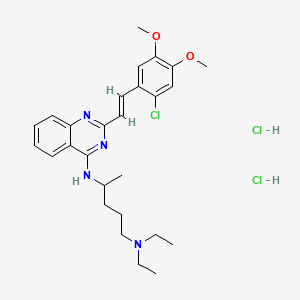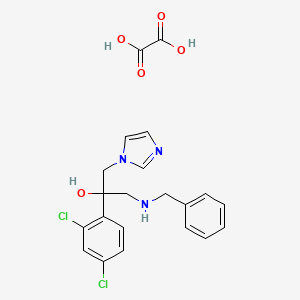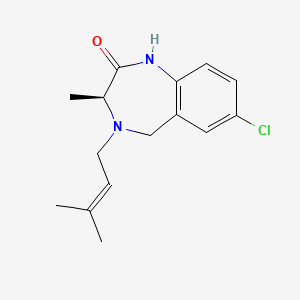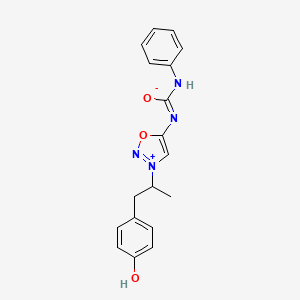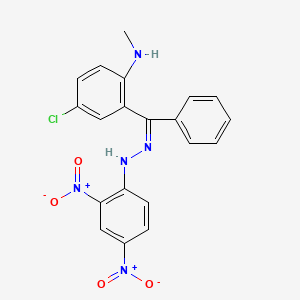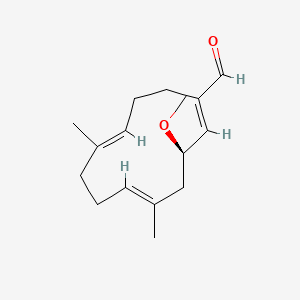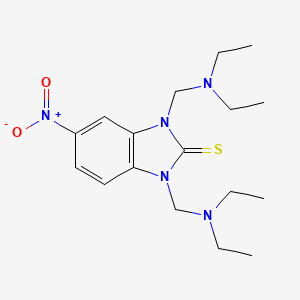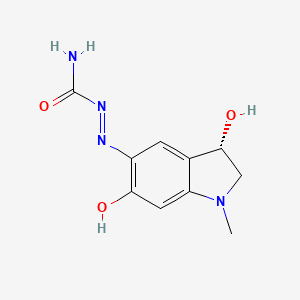
Carbazochrome, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific reagents and conditions to achieve the desired product. One method involves dissolving the raw materials in a solvent, followed by a stirring reaction at elevated temperatures (80-120°C) to obtain the crude product .
Industrial Production Methods: Industrial production of Carbazochrome Sodium Sulfonate involves several steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. This method ensures the production of Carbazochrome Sodium Sulfonate with excellent physicochemical properties .
Chemical Reactions Analysis
Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional applications.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents to convert adrenaline to Carbazochrome.
Reduction: Specific reducing agents can be used to modify the compound’s structure.
Substitution: Various substituents can be introduced to the molecule under controlled conditions.
Major Products Formed: The primary product formed from these reactions is Carbazochrome itself, which can be further modified to produce derivatives like Carbazochrome Sodium Sulfonate .
Scientific Research Applications
Carbazochrome has several scientific research applications across various fields:
Chemistry: Used in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in enhancing microcirculatory tone and platelet aggregation.
Industry: Explored as a potential drug delivery nanocarrier when combined with carbon nanotubes.
Mechanism of Action
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq protein, which initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels . This cascade activates various pathways, including the arachidonic acid pathway, resulting in the synthesis of endoperoxides like thromboxane A2. The increased calcium levels also activate myosin light-chain kinase, promoting platelet aggregation and adhesion .
Comparison with Similar Compounds
Carbazochrome is unique compared to other hemostatic agents due to its specific mechanism of action and its origin as an oxidation product of adrenaline. Similar compounds include:
Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.
Troxerutin: Often used in combination with Carbazochrome for treating hemorrhoids.
Carbazochrome’s unique interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone set it apart from other hemostatic agents .
Properties
CAS No. |
329329-71-7 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
[(3S)-3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/t9-/m1/s1 |
InChI Key |
SSCSSDNTQJGTJT-SECBINFHSA-N |
Isomeric SMILES |
CN1C[C@H](C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


